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5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

Catalog No.
S13818661
CAS No.
M.F
C11H15BrN2S
M. Wt
287.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thi...

Product Name

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

IUPAC Name

5-bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

Molecular Formula

C11H15BrN2S

Molecular Weight

287.22 g/mol

InChI

InChI=1S/C11H15BrN2S/c1-5-7-6-15-10-13-8(11(2,3)4)9(12)14(7)10/h6H,5H2,1-4H3

InChI Key

METIPZVHOORCKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)Br)C(C)(C)C

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound characterized by a complex structure that includes a thiazole ring fused with an imidazole moiety. Its molecular formula is C11H15BrN2SC_{11}H_{15}BrN_2S, and it has a molecular weight of approximately 287.22 g/mol. The presence of bromine and tert-butyl groups in its structure contributes to its unique chemical properties and biological activities. This compound is often studied for its potential applications in pharmaceuticals and agrochemicals due to its intriguing biological profile.

Typical of heterocyclic compounds. These may include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions that form new carbon-nucleophile bonds.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the imidazole and thiazole rings.
  • Condensation Reactions: It can also react with aldehydes or ketones to form imines or other condensation products.

These reactions are significant for modifying the compound’s structure to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole exhibits notable biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Antimicrobial Properties: It has shown activity against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications in drug design.

The exact mechanisms of action are still being explored, but these properties highlight the compound's potential in medicinal chemistry.

The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted thiazoles and imidazoles, cyclization can be achieved through heating or using catalysts.
  • Bromination: The introduction of the bromine atom can be accomplished via electrophilic bromination methods on the thiazole ring.
  • Alkylation: The addition of ethyl groups can be performed using alkyl halides in the presence of bases.

These synthetic routes allow for the production of the compound with varying degrees of yield and purity.

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties suggest potential use in developing pesticides or fungicides.
  • Chemical Probes: It may serve as a chemical probe in biochemical research to study specific biological pathways or enzyme functions.

Studies on the interactions of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole with various biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to target proteins or enzymes.
  • In Vivo Studies: Evaluating the effects on model organisms to determine pharmacokinetics and toxicity profiles.
  • Mechanistic Studies: Investigating how the compound affects cellular signaling pathways or gene expression.

Such studies are essential for elucidating the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole. Here are some notable examples:

Compound NameMolecular FormulaBiological ActivityUnique Features
5-Bromo-2-(tert-butyldimethylsilyl)thiazoleC10H14BrNSAntimicrobialContains silyl group
6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenolC13H19ClOAntioxidantPhenolic structure
Ethyl 2-[6-bromo-5-(5-tert-butyl-2-oxo-1,3,4-thiadiazol)]propanoateC18H20BrN3O3S3AntitumorContains thiadiazole moiety

These compounds exhibit various biological activities but differ in their specific structural features and mechanisms of action. The unique combination of bromine and tert-butyl groups in 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole may contribute to its distinct pharmacological profile compared to these similar compounds.

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

286.01393 g/mol

Monoisotopic Mass

286.01393 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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